Pomalidomide-5-C2-NH2 (hydrochloride) is a synthesized compound that serves as a crucial E3 ligase ligand-linker conjugate. This compound incorporates a Pomalidomide-based cereblon ligand, which is essential in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, representing a significant advancement in drug discovery and development.
The compound is commercially available from various suppliers, including MedChem Express and Sigma-Aldrich, with a catalog number of HY-128846A for MedChem Express and 930652 for Sigma-Aldrich. The purity of the compound typically exceeds 95%, and it is primarily intended for research purposes rather than therapeutic use. The Chemical Abstracts Service (CAS) number for Pomalidomide-5-C2-NH2 (hydrochloride) is 2305369-00-8.
Pomalidomide-5-C2-NH2 (hydrochloride) falls under the category of small molecules used in medicinal chemistry, specifically as a ligand in targeted protein degradation technologies. It is classified as an E3 ligase ligand, which plays a pivotal role in the ubiquitin-proteasome system, facilitating the selective degradation of proteins within cells.
The synthesis of Pomalidomide-5-C2-NH2 (hydrochloride) involves several key steps that optimize yield and purity. Recent advancements highlight methods that utilize secondary amines to achieve higher yields compared to primary amines. This trend has been exploited in the synthesis of various pomalidomide conjugates, including homo-dimers and linker compounds essential for PROTAC development.
The synthesis typically employs techniques such as one-pot reactions and reductive amination, allowing for efficient coupling of the Pomalidomide moiety with linkers. For instance, researchers have reported successful syntheses of multiple pomalidomide-linkers with yields reaching up to 62%, showcasing methods that are both rapid and reliable .
The molecular formula of Pomalidomide-5-C2-NH2 (hydrochloride) is C15H17ClN4O4, with a molecular weight of 352.77 g/mol. The structural representation includes an isoindoline core with substituents that facilitate its function as an E3 ligase ligand.
The compound's structure can be represented using its simplified molecular-input line-entry system (SMILES) notation: O=C1NC(C(CC1)N2C(C3=C(C2=O)C(NCCN)=CC=C3)=O)=O.Cl
. This notation captures the essential features of the molecule, including its functional groups that are critical for its biological activity .
Pomalidomide-5-C2-NH2 (hydrochloride) participates in various chemical reactions that facilitate its application in PROTAC technology. Key reactions include:
These reactions are critical for developing libraries of protein degraders, where the efficiency and specificity of linker attachment can significantly influence the pharmacological properties of the resulting compounds .
Pomalidomide-5-C2-NH2 (hydrochloride) operates by engaging with cereblon, an E3 ubiquitin ligase component. Upon binding, it facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism allows for selective targeting and elimination of proteins involved in various diseases, particularly cancers.
Studies indicate that compounds like Pomalidomide enhance the degradation rates of specific proteins by promoting their ubiquitination through E3 ligase pathways. This targeted approach is pivotal in therapeutic contexts where traditional inhibitors may not suffice .
Pomalidomide-5-C2-NH2 (hydrochloride) typically appears as a white to off-white powder. It should be stored at temperatures between 2°C to 8°C to maintain stability.
The compound exhibits high solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide but has limited solubility in water. Its reactivity profile is characterized by its ability to participate in nucleophilic substitutions due to its amine functionality.
Relevant data include:
Pomalidomide-5-C2-NH2 (hydrochloride) has significant applications in scientific research, particularly in drug discovery focused on targeted protein degradation. Its role as a building block for PROTACs allows researchers to design novel therapeutics aimed at degrading specific disease-related proteins. The technology holds promise for treating various conditions, including cancer and neurodegenerative diseases, by enabling more precise modulation of protein levels within cells .
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.: 134029-48-4
CAS No.:
CAS No.: